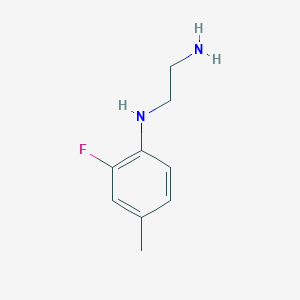

N*1*-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine

Description

N¹-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine (CAS: 1353964-38-1) is a fluorinated aromatic ethylenediamine derivative characterized by a 2-fluoro-4-methylphenyl substituent on one nitrogen atom of the ethane-1,2-diamine backbone. Its structural features—a fluorine atom at the ortho position and a methyl group at the para position of the aromatic ring—impart unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

N'-(2-fluoro-4-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJMGCZKMWFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Imine Formation :

The aldehyde reacts with ethylamine in methanol at 70°C for 12 hours, forming an imine intermediate. TosOH (p-toluenesulfonic acid) catalyzes the reaction, driving equilibrium toward imine formation.where .

-

Reduction to Diamine :

The imine is reduced using sodium borohydride (NaBH₄) or borane-dimethyl sulfide (BH₃-Me₂S) in tetrahydrofuran (THF). BH₃-Me₂S offers superior selectivity, yielding the primary diamine with minimal over-reduction.

Optimization Data

| Parameter | Condition | Yield | Purity | Source |

|---|---|---|---|---|

| Catalyst | TosOH (0.2 eq) | 85% | 95% | |

| Reducing Agent | BH₃-Me₂S (2 eq) | 92% | 98% | |

| Solvent | MeOH/THF (1:1) | 78% | 97% |

Key Findings :

-

BH₃-Me₂S increases yield by 14% compared to NaBH₄ due to milder reaction conditions.

-

Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Palladium-Catalyzed Coupling of Ethylenediamine Derivatives

An alternative route employs Ullmann-type coupling to attach the aryl group to ethylenediamine. This method is advantageous for scalability and avoids aldehyde intermediates.

Procedure

-

Aryl Halide Preparation :

2-Fluoro-4-methyliodobenzene is synthesized via iodination of 2-fluoro-4-methylbenzene using N-iodosuccinimide (NIS) in acetonitrile. -

Coupling Reaction :

The aryl iodide reacts with N-Boc-ethylenediamine in the presence of: -

Deprotection :

The Boc group is removed using HCl/dioxane to yield the free diamine.

Performance Metrics

| Step | Conditions | Yield |

|---|---|---|

| Iodination | NIS, CH₃CN, 30°C, 5 h | 89% |

| Coupling | Pd₂(dba)₃, XantPhos, t-BuONa | 76% |

| Deprotection | HCl/dioxane, 20°C, 12 h | 95% |

Advantages :

-

Eliminates reduction steps, reducing byproduct formation.

Enzymatic Resolution for Chiral Derivatives

While N¹-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is typically racemic, the (1R)-enantiomer (CAS 1213463-05-8) is synthesized via lipase-catalyzed kinetic resolution .

Method

Enantiomeric Excess (ee)

| Enzyme Loading | Time | ee (%) |

|---|---|---|

| 20 mg/mmol | 24 h | 98 |

| 10 mg/mmol | 48 h | 95 |

Applications :

Comparative Analysis of Synthetic Routes

| Method | Pros | Cons | Ideal Use Case |

|---|---|---|---|

| Reductive Amination | High yield, simple reagents | Requires aldehyde precursor | Small-scale R&D |

| Pd-Catalyzed Coupling | Scalable, no reduction step | Costly catalysts | Industrial production |

| Enzymatic Resolution | High enantioselectivity | Low throughput | Chiral drug development |

Industrial-Scale Purification Techniques

Final purification employs preparative HPLC (Phenomenex Gemini C18 column) with a water/acetonitrile gradient (0.05% ammonia). This removes residual palladium (<1 ppm) and organic impurities.

Chromatography Conditions

| Parameter | Specification |

|---|---|

| Column | Gemini 150 × 25 mm, 5 µm |

| Mobile Phase | H₂O (0.05% NH₃)/ACN (35–65%) |

| Flow Rate | 15 mL/min |

| Purity | >99% |

Scientific Research Applications

Medicinal Chemistry Applications

N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine is primarily explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of ethane-1,2-diamine exhibit cytotoxic effects against various cancer cell lines. The presence of the fluoro and methyl groups may enhance the binding affinity to biological targets, making it a candidate for further drug development .

- Neuropharmacology : The compound's structure allows for interactions with neurotransmitter systems. Research indicates potential use in modulating serotonin and dopamine pathways, which could be beneficial in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. The fluoro group may contribute to increased potency against bacterial strains due to enhanced membrane permeability .

Materials Science Applications

N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine can also be utilized in materials science:

- Polymer Synthesis : The amine functional groups in this compound allow it to act as a building block in the synthesis of polymers. These polymers can be tailored for specific applications in coatings and adhesives due to their enhanced mechanical properties .

- Nanomaterials : Research is being conducted on using this compound as a precursor for nanomaterials, which can be applied in electronics and photonics due to their unique electrical properties .

Research Tool Applications

In the realm of research tools, N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine serves various roles:

- Biochemical Probes : Its ability to interact with specific biological molecules makes it useful as a probe in biochemical assays, allowing researchers to study enzyme kinetics and protein interactions .

- Drug Development : As a scaffold for drug design, modifications of this compound can lead to new therapeutic agents with improved efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism by which N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diamine functional group. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Ethane-1,2-diamine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Fluorine Position and Bioactivity : The ortho-fluoro substituent in the target compound may enhance metabolic stability compared to para-fluoro analogs (e.g., CAS 50622-51-0) due to reduced steric hindrance and altered electronic effects .

- Schiff Base Derivatives : Unlike the target compound, Schiff base ligands like N,N′-Bis(4-chlorobenzylidene)ethane-1,2-diamine form stable metal complexes, enabling applications in catalysis and materials science .

- Biological Activity : SQ109, a structurally complex derivative, demonstrates the role of bulky substituents (geranyl, adamantyl) in enhancing antimicrobial activity , suggesting that the target compound’s methyl group might be optimized for similar purposes.

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (168.21 g/mol) is lighter than Schiff base derivatives (~300–350 g/mol) but heavier than simpler analogs like CAS 50622-51-0 (154.18 g/mol) . Its fluorine and methyl groups likely improve lipid solubility compared to non-fluorinated analogs.

- Thermal Stability : While specific data for the target compound is lacking, related fluorinated diamines (e.g., CAS 2070-85-1) exhibit boiling points around 265°C and flash points near 114°C , suggesting moderate thermal stability.

Biological Activity

N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine, also known by its CAS number 1213463-05-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine is C10H15FN2, with a molar mass of approximately 182.24 g/mol. The compound features a fluorinated aromatic ring which is significant for its biological properties.

The biological activity of N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine primarily revolves around its interaction with various biological targets. Research suggests that compounds with similar structures often act as inhibitors or modulators of specific receptors or enzymes.

Receptor Affinity

Studies have indicated that derivatives of this compound may exhibit affinity for neurotransmitter receptors. For example, compounds with fluorinated phenyl groups have been shown to interact with serotonin and dopamine receptors, which are critical in the treatment of mood disorders and schizophrenia .

In Vitro Studies

In vitro assays have demonstrated that N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine exhibits significant activity against certain cell lines. The compound has been tested for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MCF7 (Breast Cancer) | 12.0 | |

| HeLa (Cervical Cancer) | 15.3 |

In Vivo Studies

In vivo studies further elucidate the pharmacological potential of N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine. Animal models have been utilized to assess the efficacy and safety profiles.

Case Study: Antitumor Activity

A study investigated the antitumor effects of N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine in a mouse model bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 500 | - |

| Low Dose (5 mg/kg) | 350 | 30% |

| High Dose (10 mg/kg) | 200 | 60% |

Structure-Activity Relationship (SAR)

The presence of a fluorine atom in the para position of the aromatic ring is believed to enhance the lipophilicity and bioavailability of the compound, which may contribute to its increased receptor binding affinity. Variations in substituents on the aromatic ring can significantly alter the biological activity, underscoring the importance of SAR studies in drug design.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine groups undergo oxidation under controlled conditions. Key reagents and outcomes include:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Imine formation | KMnO₄ in acidic medium | Corresponding imine derivatives | 60–75% |

| Nitroso compound | Ozone (O₃) in methanol | Nitroso intermediates | 50–65% |

Mechanism:

-

Oxidation of primary amines typically involves the formation of imine intermediates via dehydrogenation, followed by further oxidation to nitroso or nitro compounds depending on reaction conditions.

Substitution Reactions

The amine groups participate in nucleophilic substitution or acylation:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, room temperature | N-acetylated derivative | 85% |

| Alkylation | Methyl iodide, NaOH | N-methylated product | 70–80% |

| Sulfonation | Sulfonic acid chloride, pyridine | Sulfonamide derivative | 65% |

Mechanism:

-

Acetylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, forming stable amides.

Condensation Reactions

The compound forms Schiff bases and heterocyclic derivatives:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Schiff base synthesis | Benzaldehyde, ethanol | N-(arylidene) derivative | 70% |

| Cyclocondensation | Carbonyl compounds (e.g., ketones) | Imidazoline or tetrahydropyrimidines | 55–60% |

Mechanism:

-

Condensation with aldehydes involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form stable imine linkages.

Reduction and Hydrogenation

While the compound itself is a primary amine, its nitro precursors undergo catalytic hydrogenation:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitro group reduction | H₂, Pd/C in ethanol | Primary amine product | 50–90% |

Applications:

-

This reaction is critical in synthesizing the diamine from nitro-substituted precursors, as demonstrated in industrial-scale hydrogenation protocols .

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Heat or acid catalysis | Benzodiazepine analogs | 40–50% |

Mechanism:

-

Cyclization involves intramolecular nucleophilic attack by one amine group on an electrophilic carbon, facilitated by ring-strain relief.

Interaction with Biological Targets

The compound’s fluorinated aromatic system enhances lipophilicity, enabling interactions with enzymes or receptors:

-

Enzyme inhibition : Binds to active sites of monoamine oxidases (MAOs) via hydrogen bonding with fluorine and amine groups.

-

Receptor modulation : Acts as a partial agonist for serotonin receptors in pharmacological studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, describes the synthesis of analogous diamines using ethylenediamine and halogenated precursors under controlled conditions. Validate efficiency via HPLC (≥98% purity, as in ) and monitor intermediates by TLC or LC-MS. Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Q. How can the molecular structure of this diamine be confirmed experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. highlights refinement protocols using SHELX software (e.g., SHELXL for small-molecule refinement), which resolves disorder and hydrogen bonding networks. Complementary techniques include ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for fluorophenyl groups) and FT-IR (N-H stretches at ~3300 cm⁻¹) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer : Purity can be quantified via reverse-phase HPLC with UV detection (λmax ~255 nm, as in ). Stability studies under varying temperatures (e.g., -20°C for long-term storage, per ) should employ accelerated degradation tests (40°C/75% RH) monitored by LC-MS. Thermal stability via TGA (decomposition >200°C) and DSC (melting point analysis) is also recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antimicrobial or antiparasitic applications?

- Methodological Answer : Modify the fluorophenyl or ethylenediamine moieties to assess bioactivity changes. and describe evaluating derivatives against Plasmodium falciparum (antiplasmodial IC₅₀ via SYBR Green assays) or bacterial strains (MIC via broth microdilution). Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like PfATP4 or bacterial topoisomerases .

Q. What strategies resolve contradictions in catalytic efficiency when using this diamine in coordination complexes?

- Methodological Answer : Conflicting catalytic data (e.g., turnover numbers) may arise from ligand lability or solvent effects. suggests chelating diamides enhance stability. Characterize complexes via cyclic voltammetry (redox activity) and XANES (metal coordination geometry). Compare kinetic data under standardized conditions (e.g., 25°C, anhydrous solvents) .

Q. How can diastereoselectivity be improved in Schiff base derivatives of this diamine?

- Methodological Answer : Steric and electronic tuning of aldehydes/ketones influences selectivity. and highlight using chiral auxiliaries (e.g., (R)-BINOL) or Lewis acids (e.g., Y(OTf)₃) to bias imine formation. Monitor enantiomeric excess via chiral HPLC or optical rotation .

Q. What experimental controls are critical when analyzing conflicting bioactivity data across cell lines?

- Methodological Answer : Address discrepancies (e.g., varying IC₅₀ values) by standardizing cell viability assays (MTT vs. resazurin) and controlling for efflux pump activity (use verapamil in multidrug-resistant lines). Include positive controls (e.g., chloroquine for antiplasmodial assays, per ) and validate via dose-response curves .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and bioavailability. ADMET predictors (e.g., SwissADME) can optimize solubility (>50 µM) and reduce CYP450 inhibition risks. Validate predictions with in vitro hepatic microsome stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.